molecular formula C9H14O3 B13960850 1-Acetylcyclohexane-1-carboxylic acid CAS No. 773873-46-4

1-Acetylcyclohexane-1-carboxylic acid

Cat. No.: B13960850
CAS No.: 773873-46-4
M. Wt: 170.21 g/mol
InChI Key: AFDDZXLETDABAY-UHFFFAOYSA-N
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Description

1-Acetylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexane, featuring both an acetyl group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylcyclohexane-1-carboxylic acid can be synthesized through several methods:

    Oxidation of 1-Acetylcyclohexanol: This method involves the oxidation of 1-acetylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Grignard Reaction: Another method involves the reaction of cyclohexanone with a Grignard reagent, followed by carboxylation and subsequent hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, yielding 1-acetylcyclohexanol.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Alcohols, such as 1-acetylcyclohexanol.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-Acetylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-acetylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Its acetyl and carboxylic acid groups enable it to participate in a wide range of chemical reactions, influencing its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

1-Acetylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has distinct biological roles.

    Cyclohexanecarboxylic acid: Lacks the acetyl group, resulting in different chemical and biological properties.

    1-Acetylcyclohexanol: Contains an alcohol group instead of a carboxylic acid group, leading to different reactivity and applications.

Properties

IUPAC Name

1-acetylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)9(8(11)12)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDZXLETDABAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615741
Record name 1-Acetylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-46-4
Record name 1-Acetylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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